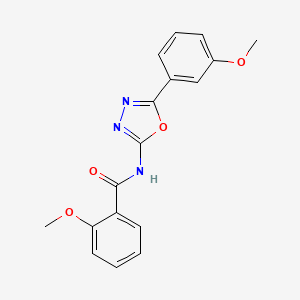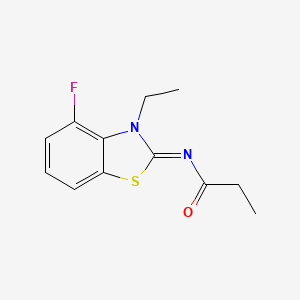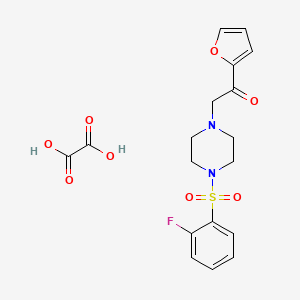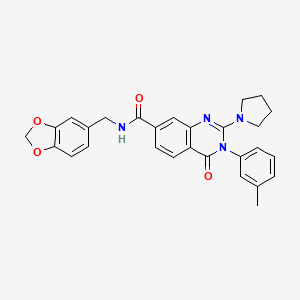
2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
Antioxidant Activity
Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is crucial because it can protect the body from oxidative stress, which is linked to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Antibacterial Applications
The antibacterial activity of benzamide derivatives has been explored, particularly against gram-positive and gram-negative bacteria. This is significant in the medical field for developing new antibiotics to combat resistant bacterial strains. The compound’s ability to inhibit bacterial growth makes it a potential candidate for further drug development and therapeutic applications .
Agricultural Uses
In agriculture, benzamide derivatives can be used to develop new pesticides and herbicides. Their antibacterial properties can help protect crops from bacterial infections, and their antioxidant capabilities may also play a role in preserving crop health and yield .
Industrial Applications
The versatility of benzamide compounds extends to industrial uses, such as in the production of plastics, rubbers, and papers. Their chemical properties can be harnessed to improve the quality and durability of these materials .
Biochemical Research
In biochemical research, benzamide derivatives are valuable for studying enzyme inhibition and receptor binding due to their structural similarity to natural substrates. This can lead to insights into metabolic pathways and the development of new biochemical assays .
Pharmacological Potential
Pharmacologically, benzamide derivatives have been investigated for their potential in treating various conditions, including hyperactivity disorders, cancer, and hypercholesterolemia. They have also been used in drug discovery, highlighting their significance in the development of new therapeutic agents .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes such as cell proliferation, differentiation, migration, transformation, and programmed cell death .
Biochemical Pathways
The compound is likely involved in several biochemical pathways. For instance, similar compounds have been synthesized for antiglycation activity , suggesting that this compound may also affect glycation pathways. Glycation is a process where a sugar molecule bonds to a protein or lipid molecule without enzymatic regulation, leading to the formation of advanced glycation end products (AGEs) that can affect various biological functions.
Pharmacokinetics
The compound’s structure suggests that it may undergo reactions at the benzylic position , which could influence its pharmacokinetic properties. Benzylic halides, for example, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Result of Action
Given its potential interaction with serine/threonine-protein kinases , it may influence cell proliferation, differentiation, migration, transformation, and programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s reactivity may be affected by the presence of other chemicals in the environment. Additionally, factors such as temperature, pH, and the presence of light can also influence the compound’s stability and efficacy .
Propiedades
IUPAC Name |
2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-12-7-5-6-11(10-12)16-19-20-17(24-16)18-15(21)13-8-3-4-9-14(13)23-2/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTZSBWGXAVOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2896128.png)
![2-Chloro-5-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2896129.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2896135.png)
![N-(2,5-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2896136.png)



![N-(2,4-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2896144.png)
![5-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2896146.png)

![3-(2-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2896149.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2896150.png)
